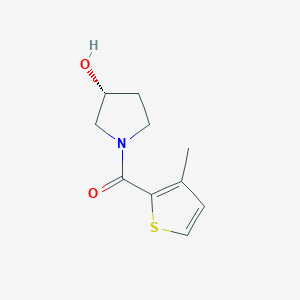
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone, also known as 3-HO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1978 by Parke-Davis pharmaceutical company as a potential anesthetic agent. However, due to its potent hallucinogenic effects, it was never marketed for medical use. In recent years, 3-HO-PCP has gained popularity as a recreational drug and has been associated with several adverse effects.
Mécanisme D'action
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone acts as an antagonist at the NMDA receptor, which is a glutamate receptor that plays a crucial role in synaptic plasticity and learning. By blocking the NMDA receptor, (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone disrupts the normal functioning of the central nervous system, leading to dissociation, hallucinations, and altered perception of reality. It also affects other neurotransmitter systems such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone are not well understood. However, it is known to cause dissociation, hallucinations, and altered perception of reality. It also affects motor coordination and can cause sedation and respiratory depression at high doses. It is important to note that the effects of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone can vary depending on the dose, route of administration, and individual factors such as age, weight, and medical history.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone in lab experiments is its high affinity for NMDA receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, its potent psychoactive effects also pose a risk to researchers and require careful handling and monitoring. Additionally, the legality of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone varies by country, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone. One area of interest is its potential therapeutic use in treating neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on different neurotransmitter systems and their role in its psychoactive effects. Additionally, more research is needed to understand the long-term effects of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone on the brain and body and its potential for addiction and abuse.
In conclusion, (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is a synthetic dissociative drug that has gained popularity as a recreational drug. However, it also has potential as a valuable tool for scientific research in studying the role of NMDA receptors in various neurological disorders. Further research is needed to fully understand its biochemical and physiological effects and its potential therapeutic use.
Méthodes De Synthèse
The synthesis of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophen-2-ylmagnesium bromide with (R)-1-chloro-3-hydroxypyrrolidine in the presence of a palladium catalyst. The resulting product is then purified and crystallized to obtain (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone in its pure form.
Applications De Recherche Scientifique
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone has been used in scientific research to study its effects on the central nervous system. It acts as a potent NMDA receptor antagonist, which is responsible for its dissociative and hallucinogenic effects. Studies have shown that (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone has a higher affinity for NMDA receptors compared to other dissociative drugs such as ketamine and PCP. This makes it a valuable tool for studying the role of NMDA receptors in various neurological disorders.
Propriétés
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYDEAFOFBTLE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2788379.png)

![5-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2788384.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B2788391.png)

![1-(4-Chlorophenyl)-3-[(3-fluoropropyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2788393.png)


![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide](/img/structure/B2788396.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2788397.png)
![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2788400.png)
![5'-bromo-N-(cyanomethyl)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxamide](/img/structure/B2788401.png)
![Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2788402.png)